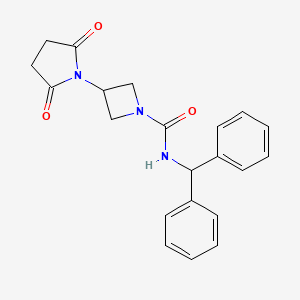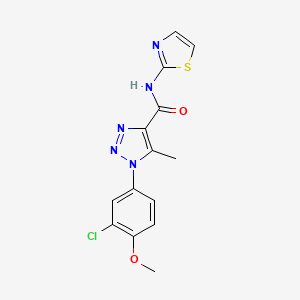
N-(3-methoxyphenethyl)-2-(5-phenylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenethyl)-2-(5-phenylisoxazol-3-yl)acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPAA is a synthetic compound that is used in various research studies to investigate its mechanism of action, biochemical, and physiological effects.
Mechanism of Action
The exact mechanism of action of MPAA is not fully understood. However, it has been suggested that MPAA interacts with the sigma-1 receptor and modulates its activity, leading to the activation of various signaling pathways. MPAA has also been shown to inhibit the voltage-gated sodium channels, leading to a decrease in the excitability of neurons.
Biochemical and Physiological Effects:
MPAA has been shown to have various biochemical and physiological effects. In vitro studies have shown that MPAA can increase the release of dopamine and acetylcholine, which are neurotransmitters involved in various physiological processes such as reward, motivation, and memory. MPAA has also been shown to have an inhibitory effect on the release of glutamate, which is a neurotransmitter involved in the generation and propagation of action potentials in neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPAA in scientific research is its high affinity for the sigma-1 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological processes. MPAA also has a relatively long half-life, which allows for prolonged exposure in in vitro and in vivo experiments. However, one of the limitations of using MPAA is its potential cytotoxicity and neurotoxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of MPAA in scientific research. One potential application is the investigation of the role of the sigma-1 receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. MPAA may also be useful in the development of new drugs that target the sigma-1 receptor for the treatment of various diseases. Additionally, further studies are needed to investigate the potential side effects of MPAA and its safety profile in humans.
Conclusion:
In conclusion, MPAA is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MPAA has been shown to have a high affinity for the sigma-1 receptor and an inhibitory effect on the voltage-gated sodium channels, leading to various biochemical and physiological effects. MPAA has several advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.
Synthesis Methods
The synthesis of MPAA involves the reaction of 3-methoxyphenethylamine and 5-phenylisoxazole-3-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous conditions and yields MPAA as a white solid.
Scientific Research Applications
MPAA has been used in various scientific research studies due to its potential applications in the field of neuroscience. MPAA has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as pain perception, memory, and learning. MPAA has also been shown to have an inhibitory effect on the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-9-5-6-15(12-18)10-11-21-20(23)14-17-13-19(25-22-17)16-7-3-2-4-8-16/h2-9,12-13H,10-11,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLJOWXTRJNNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenethyl)-2-(5-phenylisoxazol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Cyclohexyl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B2857630.png)
![2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2857631.png)
![(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B2857632.png)
![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857634.png)






![4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(thiazol-2-yl)benzenesulfonamide](/img/structure/B2857647.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2857649.png)
